2-(Trifluoromethyl)cinnamic acid
Overview
Description
2-(Trifluoromethyl)cinnamic acid is a compound of interest due to its unique trifluoromethyl group attached to the cinnamic acid structure. This modification significantly influences its chemical reactivity and physical properties, making it valuable for various chemical syntheses and applications in materials science.
Synthesis Analysis
The synthesis of cinnamic acids, including derivatives like 2-(Trifluoromethyl)cinnamic acid, can be achieved through several methods. A novel approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, highlighting an efficient pathway to cinnamic acid derivatives (Chiriac, Tanasă, & Onciu, 2005). Additionally, metal-free decarboxylative cyclization of cinnamic acid esters has been described, offering a route to functionalized indanes and showcasing the versatility of cinnamic acid derivatives in synthetic chemistry (Reddy & Satyanarayana, 2016).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)cinnamic acid has been elucidated through various spectroscopic techniques. A study on the crystal structure of trans-4-(trifluoromethyl) cinnamic acid reveals its triclinic space group and highlights the influence of the trifluoromethyl group on the crystal packing and phase transition behavior (Howard & Sparkes, 2008).
Chemical Reactions and Properties
The reactivity of cinnamic acids, including 2-(Trifluoromethyl)cinnamic acid, is characterized by various chemical reactions. Superacid-catalyzed reactions have demonstrated the formation of dicationic intermediates, leading to diverse products depending on the reaction conditions (Rendy et al., 2004). Furthermore, decarboxylative trifluoroethylation of cinnamic acids has been achieved using Cu-catalysis, illustrating the chemical versatility of these compounds (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)cinnamic acid, such as phase transitions and crystal packing, are significantly influenced by its structural elements. The phase transition behavior of trans-4-(trifluoromethyl) cinnamic acid has been studied using differential scanning calorimetry, revealing a reversible temperature-induced phase transition (Howard & Sparkes, 2008).
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethyl)cinnamic acid, such as its reactivity in decarboxylative and coupling reactions, showcase its utility in organic synthesis. The decarboxylative trifluoroethylation and sulfono functionalization reactions demonstrate its versatility and potential for the synthesis of complex molecules (Zhang et al., 2017; Singh et al., 2015).
Scientific Research Applications
Application 1: Ionization Constant and UV-Spectra Study
- Summary of Application : The ionization constant and UV-spectra of 2-(Trifluoromethyl)cinnamic acid have been studied . This kind of study is important in understanding the properties of the compound, which can be useful in various applications.
- Results or Outcomes : The source does not provide specific results or outcomes from this study .
Application 2: Treatment of Resistant Bacterial Infections
- Summary of Application : Anilides of 2-(Trifluoromethyl)cinnamic acid have been synthesized and tested for their effectiveness in treating resistant bacterial infections .
- Methods of Application : The compounds were prepared by microwave-assisted synthesis and then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .
- Results or Outcomes : Certain compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .
Application 3: Hydrophobic Probe
- Summary of Application : Trans-3,5-Bis(trifluoromethyl)cinnamic acid, a related compound, has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
- Results or Outcomes : The source does not provide specific results or outcomes from this study .
Application 4: Internal Standard in HPLC
- Summary of Application : Trans-4-(Trifluoromethyl)cinnamic acid, another related compound, has been used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
- Results or Outcomes : The source does not provide specific results or outcomes from this study .
Application 5: Hydrophobic Probe
- Summary of Application : Trans-3,5-Bis(trifluoromethyl)cinnamic acid, a related compound, has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
- Results or Outcomes : The source does not provide specific results or outcomes from this study .
Application 6: Internal Standard in HPLC
- Summary of Application : Trans-4-(Trifluoromethyl)cinnamic acid, another related compound, has been used as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by High-Performance Liquid Chromatography (HPLC) .
- Results or Outcomes : The source does not provide specific results or outcomes from this study .
Safety And Hazards
2-(Trifluoromethyl)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The use of cinnamic acid, including 2-(Trifluoromethyl)cinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .
properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYAIXPAGBXOM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031323 | |
Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cinnamic acid | |
CAS RN |
2062-25-1, 98386-81-3 | |
Record name | o-(Trifluoromethyl)cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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